Cas no 908810-51-5 (1-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-Ethanone)

1-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-Ethanone structure
908810-51-5 structure
Product Name:1-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-Ethanone
CAS No:908810-51-5
MF:C8H6ClN3O
MW:195.605740070343
CID:1121094
PubChem ID:373190
Update Time:2025-09-23

1-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-Ethanone Chemical and Physical Properties

Names and Identifiers

    • 1-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-Ethanone
    • 1-{4-CHLORO-7H-PYRROLO[2,3-D]PYRIMIDIN-7-YLETHAN-1-ONE
    • NCI60_017149
    • NSC649156
    • D87303
    • NSC-649156
    • SCHEMBL3494207
    • CHEMBL1985971
    • 908810-51-5
    • Inchi: 1S/C8H6ClN3O/c1-5(13)12-3-2-6-7(9)10-4-11-8(6)12/h2-4H,1H3
    • InChI Key: LPRFQMOPHAFADL-UHFFFAOYSA-N
    • SMILES: ClC1=C2C=CN(C(C)=O)C2=NC=N1

Computed Properties

  • Exact Mass: 195.0199395g/mol
  • Monoisotopic Mass: 195.0199395g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 0
  • Complexity: 223
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 47.8Ų

1-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-Ethanone Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
1PlusChem
1P028RC9-100mg
1-{4-CHLORO-7H-PYRROLO[2,3-D]PYRIMIDIN-7-YLETHAN-1-ONE
908810-51-5 95%
100mg
$297.00 2024-04-20
1PlusChem
1P028RC9-250mg
1-{4-CHLORO-7H-PYRROLO[2,3-D]PYRIMIDIN-7-YLETHAN-1-ONE
908810-51-5 95%
250mg
$574.00 2024-04-20
1PlusChem
1P028RC9-1g
1-{4-CHLORO-7H-PYRROLO[2,3-D]PYRIMIDIN-7-YLETHAN-1-ONE
908810-51-5 95%
1g
$1111.00 2024-04-20

Additional information on 1-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-Ethanone

Comprehensive Overview of 1-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-Ethanone (CAS No. 908810-51-5)

1-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-Ethanone (CAS No. 908810-51-5) is a specialized heterocyclic compound that has garnered significant attention in pharmaceutical and biochemical research. This pyrrolopyrimidine derivative is characterized by its unique molecular structure, which combines a chloro-substituted pyrrolopyrimidine core with an acetyl functional group. Such structural features make it a valuable intermediate in the synthesis of bioactive molecules, particularly in the development of kinase inhibitors and other targeted therapies.

The compound's CAS number 908810-51-5 serves as a critical identifier in chemical databases, ensuring precise tracking in regulatory and research contexts. Researchers often explore its structure-activity relationships (SAR) to optimize drug candidates, leveraging its pyrrolo[2,3-d]pyrimidine scaffold for enhanced binding affinity and selectivity. Recent studies highlight its potential in addressing drug-resistant mutations, a hot topic in oncology and infectious disease research.

In the context of AI-driven drug discovery, 1-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-Ethanone has been flagged as a promising scaffold for virtual screening. Computational models predict its compatibility with ATP-binding pockets in kinases, aligning with the growing demand for precision medicine solutions. This aligns with frequent search queries like "kinase inhibitor design 2024" or "heterocyclic compounds in drug discovery," reflecting broader industry trends.

From a synthetic chemistry perspective, the compound's 4-chloro substitution offers versatile reactivity for further functionalization, a feature highly sought after in medicinal chemistry optimization. Its stability under physiological conditions also makes it a candidate for prodrug development, another trending area in pharmaceutical R&D. Analytical techniques such as HPLC-MS and NMR spectroscopy are routinely employed to validate its purity and structural integrity.

Environmental and safety profiles of 908810-51-5 are frequently queried in regulatory forums. While not classified as hazardous under standard guidelines, proper laboratory handling protocols are recommended due to its reactive chloro group. This underscores the importance of green chemistry principles in its synthesis, a topic gaining traction in sustainable pharma initiatives.

In summary, 1-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-Ethanone represents a nexus of innovation in small-molecule therapeutics. Its dual role as a chemical building block and a biological probe positions it at the forefront of interdisciplinary research, answering pressing questions in drug design and molecular targeting.

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